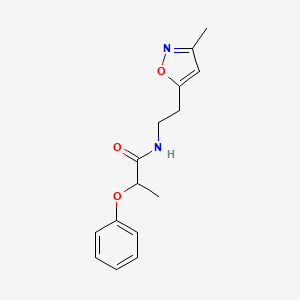
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide, also known as A-967079, is a small molecule antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of pain and inflammation.
Scientific Research Applications
Controlled-Release Formulations
Researchers have investigated the development of biologically active polymers that incorporate isoxazole derivatives for controlled-release formulations. The synthesis of 3-(2-Hydroxyethoxy)-5-methylisoxazole and its subsequent reaction to form a copolymer demonstrates its potential use in chemically controlled-release formulations, particularly for fungicidal applications. This approach offers a novel method for the sustained delivery of active agents, providing benefits in agricultural and pharmaceutical applications (Tai, Liu, Yongjia, & Si, 2002).
Antimicrobial Activity
The synthesis and evaluation of phenoxyacetamide derivatives, including those related to N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide, have been explored for antimicrobial activity. These studies provide insights into the structure-activity relationships essential for designing compounds with potential antibacterial and antifungal properties. However, specific derivatives were found to lack significant activity at tested concentrations, suggesting the importance of structural modifications for enhanced efficacy (Raffa, Migliara, Daidone, Maggio, & Schillaci, 2002).
Photo-Physical Characteristics
The exploration of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives has shown that compounds incorporating isoxazole units can exhibit unique absorption-emission properties. These properties are crucial for applications in fluorescence-based sensors and imaging agents, where the solvent polarity can significantly impact the photophysical behavior of the compounds. Such studies contribute to the development of advanced materials for optical and electronic applications (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Supramolecular Structures
Investigations into new derivatives of triflamide incorporating isoxazole units have revealed the formation of supramolecular structures through self-assembling processes. These structures, characterized by their dynamic behavior across different phase states, open avenues for the design of materials with tunable properties for applications in nanotechnology and materials science (Chipanina, Oznobikhina, Sterkhova, Ganin, & Shainyan, 2020).
Cardioprotective Agents
The discovery of malonyl-CoA decarboxylase inhibitors as a new class of cardioprotective agents highlights the therapeutic potential of compounds related to N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide. These inhibitors, by modulating metabolic pathways, have demonstrated significant effects in improving cardiac efficiency and function in preclinical models, suggesting their utility in the treatment of ischemic heart diseases (Cheng, Huang, Penuliar, Nishimoto, Liu, Arrhenius, Yang, O'leary, Barbosa, Barr, Dyck, Lopaschuk, & Nadzan, 2006).
Mechanism of Action
Target of Action
Similar compounds with an isoxazole moiety have been found to interact with various enzymes and receptors in the body .
Mode of Action
Isoxazole derivatives, in general, are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Similar compounds have been found to induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENOXYPROPANAMIDE. These factors can include the pH of the environment, the presence of other molecules, and the temperature .
properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-10-14(20-17-11)8-9-16-15(18)12(2)19-13-6-4-3-5-7-13/h3-7,10,12H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJFGYVEAXNINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

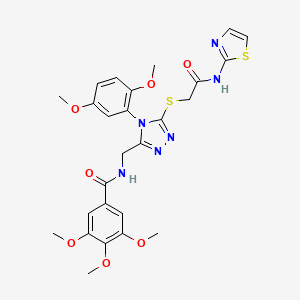
![Spiro[indoline-3,3'-pyrrolidine]](/img/structure/B2616578.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2616579.png)
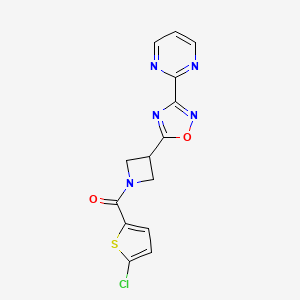
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2616581.png)
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine](/img/structure/B2616582.png)


![3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2616589.png)
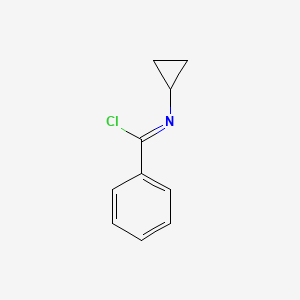

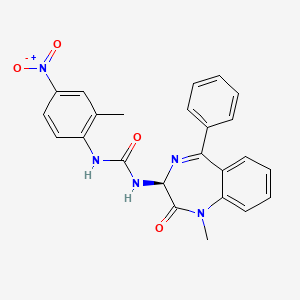
![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)